molecular formula C17H20N2O5 B5157259 ethyl 2-[(5,5-dimethyl-2-nitro-3-oxo-1-cyclohexen-1-yl)amino]benzoate

ethyl 2-[(5,5-dimethyl-2-nitro-3-oxo-1-cyclohexen-1-yl)amino]benzoate

Cat. No. B5157259
M. Wt: 332.4 g/mol
InChI Key: HYQCMKYAZAJWTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(5,5-dimethyl-2-nitro-3-oxo-1-cyclohexen-1-yl)amino]benzoate, also known as DDAO-ethyl ester, is a fluorescent dye that is widely used in scientific research. It is a small molecule that can easily penetrate cell membranes, making it an ideal tool for studying cellular processes.

Mechanism of Action

Ethyl 2-[(5,5-dimethyl-2-nitro-3-oxo-1-cyclohexen-1-yl)amino]benzoate ester is a non-fluorescent molecule that becomes fluorescent upon binding to intracellular components such as proteins and lipids. The fluorescence intensity of ethyl 2-[(5,5-dimethyl-2-nitro-3-oxo-1-cyclohexen-1-yl)amino]benzoate ester is dependent on the local environment, such as pH and membrane potential. This property makes ethyl 2-[(5,5-dimethyl-2-nitro-3-oxo-1-cyclohexen-1-yl)amino]benzoate ester an ideal tool for studying cellular processes.
Biochemical and Physiological Effects:
ethyl 2-[(5,5-dimethyl-2-nitro-3-oxo-1-cyclohexen-1-yl)amino]benzoate ester is generally considered to be non-toxic to cells at low concentrations. However, at high concentrations, it can interfere with cellular processes and induce cell death. Therefore, it is important to use appropriate concentrations of ethyl 2-[(5,5-dimethyl-2-nitro-3-oxo-1-cyclohexen-1-yl)amino]benzoate ester in experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 2-[(5,5-dimethyl-2-nitro-3-oxo-1-cyclohexen-1-yl)amino]benzoate ester is its versatility. It can be used in a variety of applications and can be easily incorporated into experimental protocols. However, one limitation of ethyl 2-[(5,5-dimethyl-2-nitro-3-oxo-1-cyclohexen-1-yl)amino]benzoate ester is its sensitivity to environmental factors such as pH and membrane potential. This can make it difficult to interpret results and requires careful experimental design.

Future Directions

There are many potential future directions for research involving ethyl 2-[(5,5-dimethyl-2-nitro-3-oxo-1-cyclohexen-1-yl)amino]benzoate ester. One area of interest is the development of new fluorescent probes with improved properties such as increased sensitivity and specificity. Another area of interest is the use of ethyl 2-[(5,5-dimethyl-2-nitro-3-oxo-1-cyclohexen-1-yl)amino]benzoate ester in vivo, which would require the development of new delivery methods and imaging techniques. Additionally, the application of ethyl 2-[(5,5-dimethyl-2-nitro-3-oxo-1-cyclohexen-1-yl)amino]benzoate ester in drug discovery and development is an area of active research.

Synthesis Methods

Ethyl 2-[(5,5-dimethyl-2-nitro-3-oxo-1-cyclohexen-1-yl)amino]benzoate ester can be synthesized using a multistep process that involves the reaction of 2-nitro-5,5-dimethylcyclohexane-1,3-dione with aniline, followed by esterification with ethanol and benzoic acid. The final product is a yellow powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

Scientific Research Applications

Ethyl 2-[(5,5-dimethyl-2-nitro-3-oxo-1-cyclohexen-1-yl)amino]benzoate ester is widely used in scientific research as a fluorescent probe for studying cellular processes such as membrane potential, intracellular pH, and ion transport. It can be used in a variety of applications including flow cytometry, microscopy, and high-throughput screening.

properties

IUPAC Name

ethyl 2-[(5,5-dimethyl-2-nitro-3-oxocyclohexen-1-yl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-4-24-16(21)11-7-5-6-8-12(11)18-13-9-17(2,3)10-14(20)15(13)19(22)23/h5-8,18H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQCMKYAZAJWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC2=C(C(=O)CC(C2)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(5,5-dimethyl-2-nitro-3-oxocyclohexen-1-yl)amino]benzoate

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